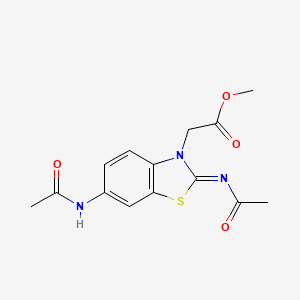![molecular formula C23H15ClN2O3S2 B2378063 N-(5-(benzo[d][1,3]dioxol-5-ilmetil)-3-ciano-4-metiltio-2-il)-3-clorobenzo[b]tiofeno-2-carboxamida CAS No. 476367-96-1](/img/structure/B2378063.png)
N-(5-(benzo[d][1,3]dioxol-5-ilmetil)-3-ciano-4-metiltio-2-il)-3-clorobenzo[b]tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H15ClN2O3S2 and its molecular weight is 466.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Este compuesto ha mostrado un potencial significativo en el campo de la investigación del cáncer . Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas y se evaluó su actividad antitumoral contra líneas celulares HeLa, A549 y MCF-7 . Algunos compuestos probados mostraron potentes propiedades de inhibición del crecimiento con valores de IC50 generalmente por debajo de 5 μM .
Cristalografía
El compuesto ha sido estudiado por su estructura cristalina . Comprender la estructura cristalina de un compuesto es crucial para predecir sus propiedades físicas y su comportamiento, lo cual puede ser útil en diversas aplicaciones científicas .
Actividad Antiangiogénica
El compuesto ha mostrado actividad antiangiogénica . Los compuestos sustituidos con benzo[d][1,3]dioxol-5-il y 2,3-dihidrobenzo[b][1,4]dioxin-6-il mostraron inhibición de VEGFR1 con valores de IC50 de 2,5 y 1,9 μM, respectivamente . Estos compuestos también inhibieron la migración de células HUVEC inducida por VEGF, lo que indica su actividad antiangiogénica .
Actividad Antiinflamatoria
Existe evidencia que sugiere que este compuesto puede tener actividad antiinflamatoria . Muchos de estos compuestos han mostrado una buena actividad antiinflamatoria en pruebas farmacológicas .
Síntesis de Ligandos
El compuesto se ha utilizado en la síntesis de nuevos ligandos . En este estudio, se prepararon ligandos nobles de (E)-N′-(benzo[d]dioxol-5-ilmetilen)-4-metil-bencenosulfonohidrazida (BDMMBSH) mediante un método de condensación simple utilizando benzo-[d][1,3]-dioxol carbaldehído, bencenosulfonilhidrazina (BSH) y 4-metil-bencenosulfonilhidrazina (4-MBSH) con buen rendimiento .
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory effects on various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of cancer cells, suggesting that the compound may interfere with pathways involved in cell proliferation .
Result of Action
The compound has shown potent growth inhibition properties against various cancer cell lines . Preliminary investigations suggest that the compound could induce apoptosis and cause cell cycle arrest . These results indicate that the compound has a significant impact at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
It has been found that compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines
Cellular Effects
In terms of cellular effects, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S2/c1-12-15(10-25)23(26-22(27)21-20(24)14-4-2-3-5-18(14)30-21)31-19(12)9-13-6-7-16-17(8-13)29-11-28-16/h2-8H,9,11H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAXRMHGTMOCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)


![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)



